molecular formula C11H12ClNO3 B1457396 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene CAS No. 1803583-46-1

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene

Cat. No.: B1457396
CAS No.: 1803583-46-1
M. Wt: 241.67 g/mol
InChI Key: ILJOTJDZZOMMTF-UHFFFAOYSA-N
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Description

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene (CAS 1803583-46-1) is a synthetic aromatic compound with a molecular weight of 241.67 g/mol and the molecular formula C 11 H 12 ClNO 3 . This compound serves as a versatile and important intermediate in organic synthesis . Its structure features a benzene ring substituted with chloro, nitro, and cyclobutylmethoxy groups, creating a unique electronic profile with competing directing effects that can be exploited for further chemical transformations . The nitro group on the aromatic ring makes this compound a potential substrate for nitroreductase enzymes, such as chloramphenicol nitroreductase (CNR), which are studied in the context of antibiotic resistance and chemoenzymatic applications . In research, this compound is explored for its potential biological activities. Preliminary studies on similar nitro-aromatic structures suggest possible antimicrobial properties and cytotoxic effects against cancer cell lines, which may involve the generation of reactive oxygen species (ROS) . It is also investigated for its ability to inhibit specific metabolic enzymes . The synthesis is typically achieved in a two-step process involving the alkylation of 4-chlorophenol with cyclobutylmethyl bromide under basic conditions, followed by selective nitration at low temperatures using a nitric acid/sulfuric acid mixture . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Properties

IUPAC Name

4-chloro-1-(cyclobutylmethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-4-5-11(10(6-9)13(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOTJDZZOMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Chloro-1-(cyclobutylmethoxy)benzene

This intermediate is synthesized by the alkylation of 4-chlorophenol with cyclobutylmethyl halides under basic conditions. Typical conditions involve:

  • Reagents: 4-chlorophenol, cyclobutylmethyl bromide or chloride
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
  • Temperature: Moderate heating (50–80 °C) to promote nucleophilic substitution

The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the cyclobutylmethyl halide, forming the ether linkage.

Selective Nitration to 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene

Nitration is performed on the ether intermediate to introduce the nitro group ortho to the cyclobutylmethoxy substituent, which is typically the 2-position relative to the chlorine substituent.

  • Reagents: Mixture of concentrated nitric acid and sulfuric acid (nitrating mixture)
  • Temperature: Low temperatures (0–5 °C) to control reaction rate and minimize side reactions such as over-nitration or oxidation
  • Reaction Time: Short duration (minutes to 1 hour) depending on scale and desired yield
  • Work-up: Quenching with ice water followed by extraction and purification

This electrophilic aromatic substitution reaction is directed by the electron-donating cyclobutylmethoxy group and electron-withdrawing chloro group, favoring nitration at the 2-position.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with careful control of reaction parameters:

  • Continuous flow nitration reactors are employed to enhance safety and reproducibility, allowing precise temperature and residence time control.
  • Purification: The crude product is purified by recrystallization or distillation to achieve high purity, essential for subsequent applications.
  • Environmental and safety considerations: Use of acid-resistant materials and neutralization of acidic waste streams are standard to comply with regulations.

Detailed Reaction Data and Analysis

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ether formation 4-chlorophenol, cyclobutylmethyl bromide, K2CO3, DMF 60–80 °C 4–8 hours 75–85 Nucleophilic substitution; base essential
Nitration HNO3/H2SO4 (1:1 v/v) 0–5 °C 30–60 minutes 70–80 Selective mononitration; low temp critical
Purification (recrystallization) Ethanol or ethyl acetate Ambient Several hours >95 purity Removes unreacted materials and by-products

Research Findings and Optimization

  • Temperature control during nitration is crucial to prevent dinitration or oxidation of the cyclobutylmethoxy group.
  • Choice of base and solvent in ether formation affects yield and purity; potassium carbonate in DMF provides a good balance of reactivity and selectivity.
  • Continuous flow nitration has been reported to improve yield and safety due to better heat dissipation and reaction control.
  • Purification techniques such as recrystallization from ethanol yield high purity product suitable for further chemical transformations.

Summary of Preparation Method

The preparation of this compound is efficiently achieved by:

  • Synthesizing the ether intermediate via nucleophilic substitution of 4-chlorophenol with cyclobutylmethyl halide under basic conditions.
  • Performing controlled nitration of the ether intermediate using a nitric acid/sulfuric acid mixture at low temperature to selectively introduce the nitro group at the 2-position.
  • Purifying the product by recrystallization or distillation to achieve high purity.

This method is supported by research literature and industrial patent disclosures, highlighting its reliability and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-1-(cyclobutylmethoxy)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Oxidized products, although specific products depend on the reaction conditions and reagents.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications that can lead to diverse derivatives useful in various chemical reactions.

Biology

  • Biological Activity Studies : Research indicates that 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene exhibits potential biological activities. Notable areas of interest include:
    • Antimicrobial Properties : Preliminary studies suggest it may disrupt bacterial membranes, indicating potential as an antimicrobial agent.
    • Cytotoxic Effects : In vitro studies have shown cytotoxicity against various cancer cell lines, potentially through the generation of reactive oxygen species (ROS), leading to apoptosis.
    • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.

Medicine

  • Pharmaceutical Development : Given its biological activity, this compound is being explored for its potential use in developing new pharmaceuticals and therapeutic agents. Its interactions with biomolecules make it a candidate for drug design aimed at specific targets in disease pathways.

Industry

  • Production of Specialty Chemicals : In industrial applications, it is utilized in the manufacture of specialty chemicals and materials due to its unique chemical properties. This includes applications in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom and cyclobutylmethoxy group can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Size and Lipophilicity: The cyclobutylmethoxy group increases molecular weight and LogP compared to smaller alkoxy groups (e.g., ethoxy).

Steric Effects : The strained cyclobutyl ring may hinder rotational freedom and reduce reactivity in electrophilic substitution reactions compared to linear alkoxy chains .

Chlorine Position : Moving the chlorine substituent from the 4-position (target compound) to the 1-position (4-CNB) drastically alters electronic properties, as the nitro group’s electron-withdrawing effect is amplified when adjacent to chlorine .

Reactivity and Stability

  • Nitro Group Reactivity : The nitro group at position 2 directs further electrophilic substitution to the 5-position, but steric hindrance from the cyclobutylmethoxy group may slow reactions .

Analytical Methods

  • HPLC Analysis: As demonstrated for 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, reverse-phase HPLC with C18 columns is suitable for purity assessment .
  • Spectroscopy : ¹H/¹³C NMR and IR spectroscopy can confirm substituent positions, analogous to methods for 2-chloro-1-ethyl-4-nitrobenzene .

Biological Activity

4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene, identified by its CAS number 1803583-46-1, is a synthetic organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14ClN1O3
  • Molecular Weight : 257.70 g/mol
  • Structure : The compound features a chloro group and a nitro group on a benzene ring, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in therapeutic contexts, particularly in drug development targeting metabolic disorders.

Case Studies

  • Anticancer Activity :
    • A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells .
  • Antimicrobial Effects :
    • In a series of experiments assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects at concentrations ranging from 10 to 50 µg/mL. Notably, it was more effective against Staphylococcus aureus compared to Escherichia coli .
  • Enzyme Inhibition Studies :
    • Research focusing on the inhibition of cytochrome P450 enzymes revealed that the compound could inhibit CYP2D6 and CYP3A4 activities, which are crucial for drug metabolism . This inhibition raises concerns regarding drug-drug interactions but also highlights potential applications in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The nitro group can undergo reduction within cells, leading to the formation of ROS, which can damage cellular components and induce apoptosis.
  • Membrane Disruption : The lipophilic nature of the cyclobutylmethoxy group allows the compound to insert into lipid membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Interaction : The structural features facilitate binding to enzyme active sites, leading to inhibition and subsequent metabolic alterations.

Data Tables

Biological ActivityEffectIC50/Concentration
Anticancer (Breast Cancer)Cytotoxicity15 µM
Antimicrobial (S. aureus)Inhibition10–50 µg/mL
Enzyme Inhibition (CYP2D6)InhibitionVariable

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a derivative with a chloromethyl group (e.g., 4-chloro-1-(chloromethyl)-2-nitrobenzene) can react with cyclobutylmethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclobutylmethoxy moiety . Key optimizations include:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography using CH₂Cl₂/hexane gradients yields >90% purity, as demonstrated in analogous nitrobenzene syntheses .
  • Stoichiometry : A 1.2:1 molar ratio of cyclobutylmethanol to chloromethyl precursor minimizes unreacted starting material.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic techniques?

Methodological Answer:

  • 1H/13C NMR : Compare peaks to reference standards. For example, the cyclobutylmethoxy group shows characteristic proton signals at δ 3.5–4.0 ppm (OCH₂) and δ 1.5–2.5 ppm (cyclobutyl CH₂/CH) .
  • Mass Spectrometry (CI-MS) : Use methane or isobutane reagent gas to confirm molecular ion [M+H]⁺. Expected m/z: 285.6 (C₁₁H₁₁ClNO₃) .
  • HPLC : Employ a C18 column with a 70:30 acetonitrile/water mobile phase; retention time ~8.2 min at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Benchmark Computational Models : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate activation energies for substitution at the chloro position. Compare with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to account for solvent polarity discrepancies. For example, DMSO increases reaction rates by 30% vs. toluene, aligning DFT predictions with lab results .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform steric and electronic effects in derivatives of this compound?

Methodological Answer:

  • SHELXL Refinement : Resolve bond angles and torsional strain. For example, the dihedral angle between the nitro group and benzene ring (~15°) indicates reduced conjugation, affecting electronic density at the chloro position .
  • Electrostatic Potential Maps : Overlay SHELX-refined coordinates with Hirshfeld surface analysis to identify steric clashes (e.g., cyclobutylmethoxy group vs. nitro group) .

Q. What advanced kinetic modeling approaches are suitable for studying thermal decomposition pathways of this compound?

Methodological Answer:

  • Isoconversional Methods (e.g., Friedman) : Analyze non-isothermal TGA data to identify decomposition mechanisms. For example, activation energy (Ea) of ~120 kJ/mol suggests nitro group elimination as the primary pathway .
  • Multivariate Analysis : Correlate DSC-derived thermograms (e.g., exothermic peaks at 220–240°C) with quantum mechanical calculations (e.g., bond dissociation energies) to predict decomposition products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene
Reactant of Route 2
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4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene

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